Terrabon

描述

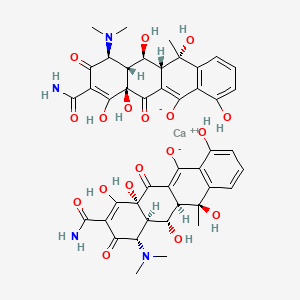

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;(6aR,10S,10aR,11S,11aR,12S)-8-carbamoyl-10-(dimethylamino)-4,6a,7,11,12-pentahydroxy-12-methyl-6,9-dioxo-10,10a,11,11a-tetrahydrotetracen-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANYVCHXDYVKSI-MXWBXKMOSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46CaN4O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034413 | |

| Record name | Calcium oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13303-91-8, 7179-50-2 | |

| Record name | Oxytetracycline Calcium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013303918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytetracycline calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYTETRACYCLINE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8MRZ07FDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Coordination Chemistry of Oxytetracycline with Divalent Cations

Complexation Equilibria and Stoichiometry with Calcium and Other Metal Ions

The formation of complexes between oxytetracycline (B609801) and calcium ions is a dynamic equilibrium process, characterized by specific association constants and stoichiometric ratios. ijpmbs.comresearchgate.netnih.govwisconsin.edunih.gov

Determination of Apparent Association Constants

The strength of the interaction between oxytetracycline and calcium is quantified by the apparent association constant (Kₐ). Spectrophotometric and conductometric methods are commonly employed to determine these constants. ijpmbs.comnih.gov Studies have shown that the association constant is influenced by factors such as the solvent and temperature. For instance, conductometric measurements have been used to calculate the formation constant (Kբ) for calcium-oxytetracycline complexes in both water and methanol (B129727) at various temperatures. ijpmbs.com It has been demonstrated that results are consistent with a model where the metal ion can form complexes with both the fully-deprotonated and mono-protonated forms of the tetracycline (B611298). nih.gov

Table 1: Formation Constants (Kբ) for Calcium Chloride-Oxytetracycline Hydrochloride Complexes in Water at Different Temperatures

| Stoichiometry (Metal:Ligand) | Temperature (K) | Kբ (L/mol) |

| 1:1 | 293.15 | 0.037 x 10⁵ |

| 1:1 | 298.15 | 0.025 x 10⁵ |

| 1:1 | 303.15 | 0.018 x 10⁵ |

| 1:1 | 308.15 | 0.013 x 10⁵ |

| 2:1 | 293.15 | 0.015 x 10⁹ |

| 2:1 | 298.15 | 0.010 x 10⁹ |

| 2:1 | 303.15 | 0.007 x 10⁹ |

| 2:1 | 308.15 | 0.005 x 10⁹ |

This data is derived from conductometric measurements. ijpmbs.com

Stoichiometric Ratios of Calcium-Oxytetracycline Complexes

Research has indicated the formation of different stoichiometric complexes between calcium and oxytetracycline. ijpmbs.com Conductometric and spectrophotometric analyses have revealed the presence of both 1:1 and 2:1 (metal to ligand) complexes in solution. ijpmbs.com At lower concentrations of metal ions, a 1:1 stoichiometry is generally observed, where one molecule of oxytetracycline complexes with one calcium ion. researchgate.net However, there is evidence to suggest that higher-order complexes may form. researchgate.net The interaction between oxytetracycline hydrochloride and calcium chloride, for example, has been shown to form both 1:1 and 2:1 complexes in both water and methanol. ijpmbs.com

Kinetic Studies of Calcium-Oxytetracycline Complex Formation and Dissociation

Kinetic studies provide insight into the rates at which calcium-oxytetracycline complexes form and break apart. Spectrophotometric measurements have been utilized to investigate the kinetics of these interactions as a function of pH. nih.gov While detailed kinetic data specifically for calcium-oxytetracycline complexation is a subject of ongoing research, studies on the interaction of tetracyclines with magnesium ions (Mg²⁺), a chemically similar divalent cation, have been performed using the temperature-jump relaxation method. nih.gov These studies on Mg²⁺ complexes suggest that the formation kinetics are consistent with the normal dissociative model. nih.gov

Influence of Environmental Parameters on Complexation Dynamics

The formation and stability of calcium-oxytetracycline complexes are significantly influenced by environmental conditions, most notably pH and the presence of other ions. ijpmbs.comnih.govnih.gov

pH Effects on Complexation Equilibrium

The pH of the solution plays a critical role in the complexation of oxytetracycline with calcium. researchgate.netnih.govwisconsin.edunih.govnih.gov The state of protonation of the oxytetracycline molecule, which is pH-dependent, directly affects its ability to bind with calcium ions. nih.gov The stability of oxytetracycline itself is strongly affected by pH, with increased acidity generally leading to greater stability. nih.govapsnet.org Titration studies in the presence of calcium chloride have shown a significant downward shift in the pKa values of oxytetracycline, indicating an acidifying effect and an increase in solubility upon complexation. wisconsin.edu Generally, in strongly acidic environments, oxytetracycline exists as a free ligand, while at higher pH values, 1:1 and 2:1 metal-to-ligand complexes become more prevalent. researchgate.net The sorption of oxytetracycline to certain surfaces, like iron oxides, is also pH-dependent, with maximum sorption observed around pH 8, consistent with a surface complexation mechanism. acs.org

Ionic Strength and Co-existing Ion Effects on Chelation

The ionic strength of the solution and the presence of other ions can impact the chelation of oxytetracycline with calcium. fda.gov While the effect of ionic strength on the chelation process itself is an area requiring more specific investigation, the presence of co-existing ions is known to be a factor. gnest.org For instance, in seawater, the high concentration of magnesium and calcium ions leads to significant chelation, with the majority of dissolved oxytetracycline existing in a complexed form. fda.gov The presence of other metal ions can either inhibit or promote the degradation of oxytetracycline, which is linked to the stability of the complexes formed. scirp.org For example, the presence of Ca²⁺ has been shown to slow down the hydrolytic degradation of oxytetracycline. usda.gov

Spectroscopic Characterization of Calcium-Oxytetracycline Complexes

The interaction between oxytetracycline (OTC) and calcium ions (Ca²⁺) results in the formation of coordination complexes. The characterization of these complexes is crucial for understanding their behavior and is accomplished through various spectroscopic techniques. These methods provide detailed insights into the complexation mechanism, stoichiometry, and structural changes that occur upon binding.

UV-Visible Absorption Spectroscopy of Complex Formation

UV-Visible absorption spectroscopy is a fundamental technique used to confirm the formation of complexes between oxytetracycline and calcium ions. The electronic spectrum of oxytetracycline is altered upon the addition of Ca²⁺, indicating a change in the electronic environment of the molecule's chromophores.

Studies have shown that the complexation of oxytetracycline with Ca²⁺ leads to a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength. mdpi.com For instance, the UV absorption spectrum of a 1mM oxytetracycline solution changes upon the addition of calcium chloride (CaCl₂) at concentrations of 0.1, 0.5, and 1.0 mM. ijbcp.com This change in the absorption spectrum is a clear indicator of the formation of a Ca²⁺-OTC complex. ijbcp.comresearchgate.net While one study noted a minor shift in the absorption coefficient with no shift in wavelength for doxycycline (B596269), it confirmed that for oxytetracycline, the spectrum changes in the presence of increasing Ca²⁺ concentrations. ijbcp.com The interaction in methanol has also been studied, confirming the formation of complexes. ijpmbs.com

The formation of the complex increases the magnitude of light absorption, which can, in turn, enhance the rate of photolytic degradation of the antibiotic. mdpi.com The changes in the UV-Vis absorbance (ΔAbs) are particularly significant in the 370–390 nm range as Ca²⁺ concentration increases. mdpi.com

Table 1: Effect of Oxytetracycline Concentration on Calcium Chelation This interactive table shows the percentage of calcium chelated by different doses of oxytetracycline as determined by in-vitro assay. ijbcp.com

| Oxytetracycline Dose (mg) | Calcium Chelation (%) |

| 25 | 24 |

| 50 | 28 |

| 100 | 34 |

Data sourced from an in-vitro calcium chelation assay. ijbcp.com

Fluorescence Spectroscopy and Calcium-Induced Enhancement

Fluorescence spectroscopy offers a highly sensitive method for investigating the formation of calcium-oxytetracycline complexes. A notable finding is that the fluorescence of oxytetracycline can be significantly enhanced upon the addition of Ca²⁺ ions. nih.govresearchgate.net This phenomenon forms the basis of a rapid and sensitive detection method for Ca²⁺ in aqueous solutions. nih.gov

The complexation between Ca²⁺ and the hydroxyl group of oxytetracycline is credited with this fluorescence enhancement. nih.gov The method has demonstrated a low limit of detection for calcium ions, reaching as low as 125 nM. nih.gov The B-ring, C-ring, and D-ring of the tetracycline structure represent the primary fluorophore. mdpi.com The interaction with calcium ions alters the conformation of this fluorophore, leading to the observed changes in fluorescence emission. mdpi.com The strong complexation is thought to occur via the oxygen groups at the C11 and C12 positions in the phenolic-diketone part of the oxytetracycline molecule in solutions that are near neutral pH. mdpi.com

This calcium-induced fluorescence enhancement provides a valuable tool for analytical applications, allowing for the selective detection of calcium ions. nih.govresearchgate.net

Table 2: Detection of Tetracyclines using Fluorescence-Based Probes This interactive table summarizes the detection limits for Oxytetracycline (OTC) and other tetracyclines using different fluorescence-based detection methods.

| Analyte | Detection Method | Detection Limit (nM) | Reference |

| Ca²⁺ (using OTC) | Fluorescence Enhancement | 125 | nih.gov |

| Oxytetracycline | Dual-Channel Probe | 16 | mdpi.com |

Circular Dichroism (CD) Analysis of Coordination

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral molecules like oxytetracycline upon interaction with metal ions. CD has been employed to investigate the binding modes and stoichiometry of complexes formed between various tetracycline derivatives, including oxytetracycline, and divalent cations like Ca²⁺ and Mg²⁺. researchgate.netnih.gov

CD spectroscopic studies help in characterizing the different conformations that oxytetracycline may adopt. researchgate.net By selecting experimental conditions based on predetermined stability constants, researchers can favor the formation of specific complex species, which can then be analyzed. researchgate.net For tetracycline, it was found that calcium forms a 2:1 metal-to-ligand complex. nih.gov The complexation involves the initial binding of one calcium ion to the C-10 and C-11 site, followed by the addition of a second calcium ion at the C-12 and C-1 site. nih.gov Such analyses are crucial for identifying the specific coordination centers involved in the formation of biologically relevant complexes of these antibiotics with calcium. researchgate.net

Time-of-Flight Secondary-Ion-Mass-Spectroscopic (TOF-SIMS) Studies

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the outermost layers of a solid sample. carleton.educeitec.eu The method uses a pulsed primary ion beam (e.g., Cs⁺ or Ga⁺) to dislodge and ionize species from the sample surface. carleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high mass resolution by measuring their flight time to a detector. carleton.educeitec.eu

TOF-SIMS can be operated in several modes, including surface spectroscopy for elemental and molecular composition, surface imaging to map the spatial distribution of specific chemical species, and depth profiling to analyze the chemical composition as a function of depth. carleton.educeitec.eu This makes it a powerful tool for characterizing the surface chemistry of materials. nih.gov

While specific TOF-SIMS studies focused exclusively on the calcium-oxytetracycline complex are not readily found in the literature, the technique's capabilities are well-suited for such an analysis. For instance, TOF-SIMS could be used to:

Confirm Composition : Analyze a solid sample of the complex to identify the presence of calcium, oxytetracycline fragments, and the parent molecular ion, confirming the complex's formation and purity at the surface.

Map Distribution : If the complex is part of a larger matrix or surface formulation, TOF-SIMS imaging could map the distribution of both calcium and oxytetracycline, revealing their co-localization and the homogeneity of the complex on the surface. nih.gov

Analyze Interfaces : In biological or environmental samples, TOF-SIMS could probe the interface between the calcium-oxytetracycline complex and its surroundings, providing insight into its interaction with other molecules or surfaces. nih.gov

Given its ability to detect molecular fragments and provide high-resolution chemical imaging, TOF-SIMS holds significant potential for the detailed surface characterization of calcium-oxytetracycline compounds. carleton.edunih.gov

X-ray Diffraction and Crystal Structure Analysis of Calcium-Oxytetracycline Compounds

For a calcium-oxytetracycline compound, a single-crystal XRD analysis would provide unequivocal evidence of the coordination environment of the calcium ion. It would reveal:

The specific oxygen atoms of the oxytetracycline molecule that are bonded to the calcium ion.

The coordination number and geometry of the calcium center.

The stoichiometry of the metal-ligand complex in the solid state.

The conformation of the oxytetracycline molecule when bound to calcium.

The packing of the complex molecules within the crystal lattice.

While XRD has been used extensively to study the crystal structure of various calcium-containing compounds and other large molecules, specific literature detailing the single-crystal structure of a pure calcium-oxytetracycline complex is scarce. esrf.frcore.ac.ukresearchgate.net However, the crystal structure of oxytetracycline in a complex with the TetR(D) protein has been determined by X-ray diffraction, demonstrating the feasibility of structural analysis of oxytetracycline in complex forms. pdbj.org The lack of a published crystal structure for the simple calcium salt likely relates to the challenge of growing single crystals of sufficient size and quality for diffraction experiments.

Environmental Fate, Transport, and Transformation of Oxytetracycline and Its Calcium Complexes

Hydrolytic Degradation Mechanisms and Kinetics under Varied Conditions

Hydrolysis is a major degradation route for oxytetracycline (B609801) in aqueous environments. usda.govosti.gov The process follows first-order kinetics in the absence of interfering substances, with degradation rates being highly dependent on environmental factors such as pH and temperature. tandfonline.comnih.gov

Solution pH has a marked effect on the hydrolytic stability of oxytetracycline. tandfonline.comusda.gov Studies have shown that hydrolysis is significantly faster in neutral solutions compared to both acidic and alkaline conditions. usda.govnih.govresearchgate.net For instance, after six days of incubation at 25°C, 72.7% of oxytetracycline was hydrolyzed at a pH of 6.91, whereas only 10.5% was hydrolyzed at a pH of 3.09. researchgate.net This suggests that the near-neutral pH of many natural water and soil environments could facilitate more rapid degradation. researchgate.net Acidic conditions tend to favor the stability of the oxytetracycline molecule. usda.gov

Temperature is another critical factor influencing hydrolysis rates. researchgate.net The rate of hydrolytic degradation increases substantially with rising temperatures. scirp.org The half-life of oxytetracycline in an aqueous solution was observed to decrease from 120 days at 4°C to just 0.15 days at 60°C, demonstrating a strong temperature dependence. tandfonline.comusda.govresearchgate.net

Table 1: Effect of pH on Oxytetracycline Hydrolysis at 25°C

| pH | Hydrolysis Percentage after 6 days (%) | Source |

|---|---|---|

| 3.09 | 10.5 | researchgate.net |

| 5.07 | 35.5 | researchgate.net |

| 6.91 | 72.7 | researchgate.net |

| 9.06 | 37.8 | researchgate.net |

| 10.54 | 42.5 | researchgate.net |

Table 2: Effect of Temperature on Oxytetracycline Hydrolysis Half-Life

| Temperature (°C) | Half-Life (days) | Source |

|---|---|---|

| 4 ± 0.8 | 120 | tandfonline.comusda.govresearchgate.net |

| 60 ± 1 | 0.15 | tandfonline.comusda.govresearchgate.net |

The presence of divalent cations like calcium (Ca²⁺) significantly alters the degradation kinetics of oxytetracycline. usda.gov Calcium ions form strong complexes with oxytetracycline, reducing its availability for hydrolysis. osti.govresearchgate.net This interaction causes the degradation kinetics to deviate from a simple first-order model to an "availability-adjusted first-order model." usda.govtandfonline.comnih.govresearchgate.net The primary effect of calcium chelation is a marked decrease in the rate of hydrolytic degradation. usda.govresearchgate.netresearchgate.net

Research has shown that as the concentration of Ca²⁺ increases, the availability of oxytetracycline for hydrolysis decreases. researchgate.net In one study, the degradation rate constant (k) of OTC at 40°C was 0.092 h⁻¹ in the absence of metal ions; with the addition of Ca²⁺, this rate constant decreased to 0.081 h⁻¹. scirp.org This stabilizing effect means that in calcium-rich environments, such as hard water or certain soil types, the persistence of oxytetracycline due to hydrolysis is extended. scirp.org

The hydrolytic degradation of oxytetracycline leads to the formation of several transformation products. usda.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS-MS) has been instrumental in identifying these compounds. nih.gov The primary and most commonly identified antimicrobial-active degradation and transformation products formed during hydrolysis are 4-epi-oxytetracycline , α-apo-oxytetracycline , and β-apo-oxytetracycline . usda.govresearchgate.netnih.gov The formation of α-apo-oxytetracycline is particularly favored under both acidic and basic pH conditions. usda.gov

Influence of Calcium Cations on Hydrolytic Degradation Kinetics

Photolytic Degradation Pathways and Kinetics

Photolysis, or degradation by light, is another crucial pathway for the transformation of oxytetracycline in the environment, especially in shallow, sunlit surface waters. usda.govusda.gov This process can be significantly faster than hydrolysis under certain conditions. tandfonline.com

Direct photolysis occurs when the oxytetracycline molecule itself absorbs light energy, leading to its decomposition. This process is often the main elimination pathway in surface waters. researchgate.net The rate of photolysis is rapid, with one study reporting a degradation rate constant of 3.61 ± 0.06 day⁻¹. usda.govtandfonline.comnih.gov

The efficiency of photolysis is described by the quantum yield, which is a measure of how many molecules are transformed per photon absorbed. The quantum yield of oxytetracycline is highly dependent on the pH of the solution, which dictates the ionic species of the molecule present (H₃L⁺, H₂L±, HL⁻, and L²⁻). researchgate.net The quantum yield for these species follows the order: L²⁻ > H₂L± > HL⁻ > H₃L⁺. researchgate.net This indicates that the fully deprotonated species (L²⁻), which is more prevalent in alkaline conditions, is the most susceptible to degradation by direct photolysis. researchgate.net

In contrast to its effect on hydrolysis, the presence of calcium ions accelerates the photolytic degradation of oxytetracycline. usda.govtandfonline.comusda.govresearchgate.net The formation of an oxytetracycline-calcium complex makes the molecule more vulnerable to degradation by sunlight. usda.govresearchgate.net This acceleration is attributed to the complexation between Ca²⁺ and oxytetracycline, which increases the molecule's light absorption properties. mdpi.com

Studies on the related compound tetracycline (B611298) have confirmed that its complexation with Ca(II) significantly enhances photolytic degradation rates under simulated sunlight. mdpi.comnih.gov This suggests that in sunlit aquatic environments with high water hardness, the formation of calcium-oxytetracycline complexes is a key factor that promotes the rapid photochemical degradation of the antibiotic. usda.govnih.gov

Effect of Environmental Factors (e.g., Humic Acids, Nitrate) on Photolysis

The photolytic degradation of oxytetracycline (OTC) in aquatic environments is significantly influenced by the presence of other substances, such as humic acids and nitrates. acs.org These compounds can either enhance or inhibit the rate of photolysis through various mechanisms.

Humic acids, a major component of natural organic matter (NOM), can have a dual effect. mdpi.comnih.gov On one hand, they can act as photosensitizers, absorbing light and producing reactive oxygen species (ROS) that can degrade OTC. nih.gov This is particularly observed at low concentrations of humic acid under simulated solar and xenon lamp irradiation. nih.gov On the other hand, humic acids can inhibit photolysis by competing with OTC for light photons (a light-screening effect) or by quenching the reactive species that would otherwise degrade the antibiotic. mdpi.comnih.gov The inhibitory effect tends to dominate at higher concentrations of humic acid and under UV irradiation. mdpi.comnih.gov For instance, one study found that the presence of humic acid decreased the photolysis rate constant of OTC from 0.0148 min⁻¹ to 0.0098 min⁻¹. mdpi.com

Nitrate (B79036) ions (NO₃⁻) can also affect OTC photolysis, with the effect varying depending on the light source and concentration. nih.gov Similar to humic acids, nitrate can act as a photosensitizer, but it can also have inhibitory effects. nih.gov The complex interplay of these factors determines the ultimate rate of OTC's photochemical transformation in surface waters. nih.gov

Biodegradation Processes in Diverse Environmental Matrices

Biodegradation is a critical process determining the fate and persistence of oxytetracycline in environments such as soil and manure. This process is primarily driven by microbial activity, which is, in turn, influenced by a range of environmental conditions.

Microbial Degradation Kinetics in Soil and Manure

The degradation of oxytetracycline follows different kinetic models depending on the matrix. In both soil and manure, the degradation kinetics can often be described by an availability-adjusted first-order model, particularly at temperatures at or below 25°C. usda.govnih.govacs.org This model accounts for the fact that not all of the OTC present is available to the microorganisms for degradation at any given time.

Studies have shown that OTC degrades significantly faster in manure than in soil. usda.govacs.org At 25°C, the half-life of OTC was found to be approximately 8.1 days in manure with 80% moisture content. usda.govnih.govacs.org In contrast, the half-life was 33 days in manure-amended soil and 56 days in non-amended soil, both with a 20% moisture content. usda.govnih.govacs.org The degradation rate constants (k") further illustrate this difference, with values of 0.102 day⁻¹ in manure, 0.035 day⁻¹ in manure-amended soil, and 0.023 day⁻¹ in non-amended soil. acs.org This suggests that once OTC is released from manure into the soil, it may become more persistent. usda.govnih.gov

Table 1: Oxytetracycline Degradation Half-Life and Rate Constants in Different Matrices at 25°C

| Matrix | Moisture Content (%) | Half-Life (days) | Degradation Rate Constant (k") (day⁻¹) | Source |

|---|---|---|---|---|

| Manure | 80 | 8.1 | 0.102 | usda.gov, nih.gov, acs.org |

| Manure-Amended Soil | 20 | 33 | 0.035 | usda.gov, nih.gov, acs.org |

| Non-Amended Soil | 20 | 56 | 0.023 | usda.gov, nih.gov, acs.org |

Influence of Moisture and Temperature on Biodegradation

Moisture and temperature are key factors that regulate the rate of oxytetracycline biodegradation. usda.govnih.gov

Moisture: OTC degradation generally increases with rising moisture content in manure, with studies showing an increase in degradation from 60% to 100% moisture levels. usda.govnih.govacs.org Higher moisture content likely enhances the desorption of OTC, making it more available for microbial degradation. usda.gov However, this effect has its limits, as OTC can become highly persistent in water-saturated manure. usda.govnih.govacs.org

Temperature: Increasing temperature significantly accelerates the degradation of OTC. usda.govnih.gov For example, degradation in manure is much faster at 35°C and 45°C compared to 15°C and 25°C. usda.govacs.org At higher temperatures (≥35°C), thermal degradation begins to play a noticeable role in addition to biodegradation. usda.govnih.gov In sterilized swine manure, temperature was identified as the primary factor influencing OTC loss, with pH and light having minimal impact. tandfonline.com One study noted that in chicken manure, it took about a month to remove 95% of OTC at 40°C, while in water at the same temperature, this level of removal was achieved in just two days. scirp.org

Table 2: Effect of Temperature on Oxytetracycline Degradation

| Matrix | Temperature (°C) | Observation | Source |

|---|---|---|---|

| Manure | 15 & 25 | Degradation follows availability-adjusted first-order model. | usda.gov, acs.org |

| Manure | 35 & 45 | Degradation is much faster; thermal degradation becomes noticeable. | usda.gov, acs.org |

| Chicken Manure | 40 | 95% removal in approximately one month. | scirp.org |

| Water | 40 | 95% removal in two days. | scirp.org |

| Sterilized Swine Manure | 40 | 65% reduction in OTC concentration after 100 hours. | tandfonline.com |

Sorption and Desorption Dynamics of Oxytetracycline and its Calcium Complexes

The mobility and bioavailability of oxytetracycline in the environment are largely controlled by its sorption (adsorption) and desorption to and from soil and sediment particles.

Adsorption to Soil Components (e.g., Clay Minerals, Organic Matter)

Oxytetracycline is known to sorb strongly to various soil components, including clay minerals, soil organic matter, and metal oxides. nih.govoup.com The extent of this sorption is influenced by several soil properties. Key factors include soil texture, cation exchange capacity (CEC), and the content of iron oxides, particularly in soils with low to moderate organic carbon content (0-4%). nih.govoup.com

Clay Minerals: OTC adsorbs to clay minerals like montmorillonite (B579905) and kaolinite (B1170537). acs.orgnih.gov The primary mechanism at lower pH is cation exchange, as the OTC molecule carries a net positive charge. acs.org At a pH of 5.0, when OTC is zwitterionic (having both positive and negative charges), hydrophobic interactions become more dominant. acs.org

Organic Matter: Soil organic matter is a significant sorbent for OTC. mdpi.comsemanticscholar.org The polar functional groups on organic matter, such as hydroxyl and carboxyl groups, can bind with OTC through mechanisms like electrostatic interaction and hydrogen bonding. mdpi.com However, the relationship is not always straightforward. While some studies show a positive correlation between organic matter content and adsorption capacity, others suggest that dissolved organic matter can decrease the sorption of OTC to clay, thereby increasing its mobility. acs.orgmdpi.com

Impact of Calcium Chelation on Sorption Behavior

The formation of complexes between oxytetracycline and metal ions, known as chelation, plays a crucial role in its environmental behavior. Oxytetracycline is an effective chelating agent for divalent and trivalent metal cations, including calcium (Ca²⁺). ijbcp.comresearchgate.net

Biophysical and Molecular Mechanisms of Action and Interaction

Interactions with Cellular Components and Macromolecules in Non-Human Biological Systems

In biological systems, oxytetracycline (B609801) does not exist in isolation. It interacts with various endogenous molecules, which significantly influences its distribution, availability, and activity. These interactions include binding to plasma proteins and chelation with metal ions.

Once absorbed into the bloodstream, oxytetracycline binds to plasma proteins to a variable degree, depending on the animal species. msdvetmanual.comeuropa.eu This binding is reversible, and the protein-bound fraction of the drug is considered pharmacologically inactive. msdvetmanual.comhpra.ie The extent of protein binding affects the drug's distribution and half-life. Research in various animal models has quantified this interaction. For example, in buffalo calves, approximately 42% of oxytetracycline was found to be bound to plasma proteins. nih.gov Studies in piglets reported a higher mean plasma protein binding of 75.5%. tandfonline.com Other sources provide a general range of 30-50% for oxytetracycline in animals, which can vary by species. msdvetmanual.com

Table of Oxytetracycline Plasma Protein Binding in Different Animal Models

| Animal Model | Percentage of Plasma Protein Binding |

|---|---|

| Buffalo (Bubalus bubalis) | ~42% nih.gov |

| Piglets | 75.5% ± 4% tandfonline.com |

| General (species dependent) | 20-40% europa.eu |

| General (species dependent) | 30-50% msdvetmanual.com |

Tetracyclines, including oxytetracycline, are well-known chelating agents, meaning they can form stable complexes with metal ions. msdvetmanual.commdpi.com In biological fluids, oxytetracycline readily interacts with endogenous divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govnih.gov This chelation involves several of the electron-donor functional groups on the oxytetracycline molecule. nih.gov

The formation of these metal-drug complexes is a critical factor influencing the drug's behavior. The affinity for chelation increases with pH. nih.gov In blood plasma, the interaction with calcium and magnesium is so significant that the metal-bound fraction, combined with the protein-bound fraction, can account for more than 99% of the drug present. nih.gov This leaves less than 1% of the tetracycline (B611298) in its free, unbound form. nih.gov This interaction can also occur with other metal ions like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). researchgate.netscirp.org The formation of these complexes can impact the drug's degradation, with ions like Ca²⁺ and Zn²⁺ decreasing the degradation rate, while Cu²⁺ may act as a catalyst to promote it. scirp.org

Binding to Plasma Proteins in Animal Models

Impact of Calcium-Oxytetracycline Complexation on Bioactivity at the Cellular Level

The formation of a calcium-oxytetracycline complex has a direct and significant impact on the drug's bioactivity. This interaction begins at the point of administration and continues through its circulation in the body. The chelation of oxytetracycline with calcium can decrease its dissolution and subsequent absorption from the gastrointestinal tract, thereby lowering its oral bioavailability. nih.gov

At the cellular level, the extensive complexation in biological fluids, such as blood plasma, drastically reduces the concentration of free, unbound oxytetracycline. nih.gov Since only the free fraction of a drug is typically able to cross cell membranes and interact with its target—in this case, the bacterial ribosome—the formation of the calcium-oxytetracycline complex effectively modulates its antibacterial activity. msdvetmanual.com The complex itself is generally considered biologically inactive. msdvetmanual.commedchemexpress.com Therefore, the equilibrium between the bound and unbound states, heavily influenced by the presence of calcium ions, is a key determinant of the drug's efficacy in vivo. mdpi.comnih.gov

Potential Role of Metal Ion Chelation in Antibacterial Action

The antibacterial efficacy of oxytetracycline, a member of the tetracycline class of antibiotics, is intrinsically linked to its ability to chelate metal ions. This capacity to form complexes with divalent and trivalent cations is a defining characteristic of the tetracycline family and plays a pivotal role in their pharmacological profile. researchgate.netmdpi.com The active form of the drug that inhibits bacterial growth is a complex with a magnesium ion, which then binds to the 30S ribosomal subunit, ultimately impairing protein synthesis. researchgate.net

The chemical structure of tetracyclines, including oxytetracycline, features several sites capable of coordinating with metal ions. These include the β-diketone system at positions 11 and 12, as well as the enol group at positions 1 and 3, and the carboxamide group at position 2 of the A ring. nih.gov It is this structural arrangement that allows tetracyclines to act as potent chelating agents. nih.gov The formation of these metal complexes is not only crucial for the antibiotic's primary mechanism of action but also influences its pharmacokinetic properties. nih.gov

Research has demonstrated that the interaction between tetracyclines and metal ions like calcium and magnesium is a complex process. Studies have shown that metal ions can form complexes with both the fully-deprotonated and mono-protonated forms of the tetracycline molecule. nih.gov The active species that binds to the bacterial ribosome is believed to be a magnesium-tetracycline complex. nih.gov This interaction is reversible, which helps to explain the bacteriostatic nature of these antibiotics. nih.gov

The transport of tetracyclines into bacterial cells is also influenced by metal ion chelation. For Gram-negative bacteria, tetracyclines are thought to traverse the outer membrane through porin channels as a positively charged cation-tetracycline coordination complex, likely with magnesium. nih.govmdpi.com Once inside the periplasm, the complex likely dissociates, allowing the uncharged antibiotic to diffuse across the inner cytoplasmic membrane. nih.gov The higher internal pH and divalent metal ion concentrations within the cytoplasm favor the re-chelation of the tetracycline molecule, leading to the formation of the active drug species that targets the ribosome. nih.gov

The significance of metal ion chelation is further highlighted by mechanisms of bacterial resistance. One common form of resistance involves the efflux of a monocationic metal-tetracycline complex out of the bacterial cell. researchgate.net Conversely, the administration of tetracyclines as pre-formed complexes with certain divalent metal ions, such as platinum or palladium, has been explored as a strategy to overcome this resistance. researchgate.net

The interaction with different metal ions can also affect the antibiotic's activity. For instance, high concentrations of iron have been shown to antagonize the activity of tetracyclines by blocking their accumulation within bacteria. nih.gov On the other hand, the presence of calcium and magnesium ions is essential for the antibacterial action, although excessively high concentrations of these divalent cations can reduce the in vitro activity of some tetracyclines. koreamed.org

An in-vitro study comparing the calcium chelating properties of oxytetracycline and doxycycline (B596269) found that oxytetracycline exhibited a greater capacity for calcium chelation. ijbcp.com This highlights that while metal chelation is a class-wide characteristic of tetracyclines, there are differences in the chelating properties among individual members of the family. ijbcp.com

Table 1: Research Findings on Metal Ion Chelation by Tetracyclines

| Research Focus | Key Findings | References |

| Mechanism of Action | The active antibacterial agent is a magnesium-tetracycline complex that binds to the 30S ribosomal subunit. | researchgate.netnih.gov |

| Chelation Sites | The β-diketone system (positions 11, 12) and the A ring's enol (positions 1, 3) and carboxamide (position 2) groups are key chelation sites. | nih.gov |

| Bacterial Uptake | Tetracyclines cross the outer membrane of Gram-negative bacteria as a cation-tetracycline complex, likely with magnesium. | nih.govmdpi.com |

| Resistance | A common resistance mechanism involves the efflux of a metal-tetracycline complex from the bacterial cell. | researchgate.net |

| Influence of Iron | High iron concentrations can block the accumulation and activity of tetracyclines in bacteria. | nih.gov |

| Comparative Chelation | In-vitro studies show oxytetracycline has a greater calcium chelating property compared to doxycycline. | ijbcp.com |

Pharmacokinetic and Biotransformation Studies in Animal Models

Bioavailability and Absorption Dynamics of Oxytetracycline (B609801) in the Presence of Calcium Ions

The absorption of oxytetracycline from the gastrointestinal tract is known to be incomplete and is significantly impaired by the presence of calcium ions. inchem.orgresearchgate.net This is due to a chemical reaction known as chelation, where oxytetracycline binds with polyvalent metal ions, including calcium (Ca²⁺), to form stable, insoluble complexes. msdvetmanual.comdrugs.comijbcp.com This process renders the antibiotic less available for absorption into the bloodstream. msdvetmanual.com

In-vitro studies have demonstrated that oxytetracycline actively chelates calcium. ijbcp.com When different doses of oxytetracycline (25 mg, 50 mg, and 100 mg) were introduced to a calcium solution, the percentage of calcium chelated was found to be 24%, 28%, and 34%, respectively, indicating a dose-dependent interaction. ijbcp.com This formation of chelates is a primary reason for the reduced efficacy of tetracyclines when co-administered with calcium-containing products like milk, antacids, or certain mineral preparations. inchem.orgmsdvetmanual.com The reduced absorption is not limited to calcium, as other ions like magnesium, iron, and aluminum also form similar chelates. inchem.orgresearchgate.netmsdvetmanual.com

| Dose of Oxytetracycline | Percentage of Calcium Chelated |

|---|---|

| 25 mg | 24% |

| 50 mg | 28% |

| 100 mg | 34% |

The hardness of drinking water, which is determined by the concentration of dissolved mineral ions like calcium and magnesium, is a critical factor affecting the oral bioavailability of oxytetracycline in animals. researchgate.netnih.gov Studies in both piglets and broiler chickens have shown that the presence of these ions in hard water leads to chelation, which impairs the dissolution and subsequent absorption of the antibiotic. researchgate.netnih.govcabidigitallibrary.org

In a study on piglets, the dissolution of an oxytetracycline formulation was complete in purified water, but was reduced to a maximum of 86% in soft water and 80% in hard water. researchgate.netnih.gov The subsequent in-vivo phase of the study confirmed that the absolute oral bioavailability was significantly lower when the drug was administered in hard water compared to soft water. researchgate.netnih.gov This effect was compounded by the presence of feed in the gastrointestinal tract, which can also interact with the antibiotic. researchgate.netnih.gov

Similarly, research in broiler chickens demonstrated that feed strongly decreases the bioavailability of orally administered oxytetracycline, and the ions present in hard water intensify this inhibitory effect. cabidigitallibrary.org The absolute bioavailability (F) of oxytetracycline in fasted chickens receiving the drug in deionized water was 12.70%. This value dropped to 6.40% when administered with feed and further decreased to 5.31% when given with feed and hard water. cabidigitallibrary.org This suggests that local water quality should be a consideration in oral oxytetracycline therapy. cabidigitallibrary.org

| Administration Condition | Absolute Bioavailability (F) | Maximum Plasma Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC₀-t) (µg·h/mL) |

|---|---|---|---|

| Deionized Water (Fasted) | 12.70% ± 4.01 | 1.22 ± 0.18 | 10.18 ± 3.24 |

| Hard Water (Fasted) | - | 1.01 ± 0.10 | - |

| Deionized Water + Feed | 6.40% ± 1.08 | 0.68 ± 0.10 | 5.13 ± 1.26 |

| Hard Water + Feed | 5.31% ± 0.90 | 0.61 ± 0.10 | 4.26 ± 1.10 |

When oxytetracycline is administered intravenously, it bypasses the gastrointestinal absorption phase, allowing for the direct study of its distribution and elimination kinetics. nih.gov Studies in various animal species have characterized this profile, often revealing a multi-compartment model of distribution. nih.govtubitak.gov.trnih.govnih.gov

A study in goats directly investigated the influence of elevated calcium levels (hypercalcemia) on the pharmacokinetics of intravenously administered oxytetracycline. nih.gov Hypercalcemia was found to alter several pharmacokinetic parameters. For instance, the maximum plasma concentration (Cmax) observed shortly after injection was lower in hypercalcemic goats (20.81 ± 2.18 µg/mL) compared to normal goats (34.50 ± 1.65 µg/mL). nih.gov Furthermore, the hypercalcemic state increased the distribution half-life (t½α), elimination half-life (t½β), and the area under the plasma concentration-time curve (AUC), suggesting that elevated calcium levels can slow the distribution and elimination of the drug. nih.gov The plasma level-time profile in both normal and hypercalcemic goats followed a biphasic decline, which is characteristic of a two-compartment open model. nih.gov

Pharmacokinetic studies in other species following intravenous administration have provided further data. In sheep, plasma concentrations were shown to be dose-dependent. tubitak.gov.trtubitak.gov.tr In dogs, the decline of oxytetracycline in serum was described by a triexponential expression, indicating a three-compartment model. nih.govvin.com

| Parameter | Normal Goats (Mean ± SE) | Hypercalcemic Goats (Mean ± SE) |

|---|---|---|

| Cmax (µg/mL) | 34.50 ± 1.65 | 20.81 ± 2.18 |

| Distribution Half-life (t½α) (hr) | - | 0.19 ± 0.02 |

| Elimination Half-life (t½β) (hr) | - | 2.77 ± 0.03 |

| Area Under Curve (AUC) (µg·hr/mL) | - | 37.67 ± 0.83 |

| Volume of Distribution (Vd area) (L/kg) | - | 1.07 ± 0.03 |

Impact of Water Hardness on Oral Bioavailability in Animals

Distribution and Tissue Accumulation Profiles of Oxytetracycline and its Calcium Complexes in Animal Systems

Following absorption or intravenous injection, oxytetracycline distributes throughout the body, accumulating in various tissues. Its tendency to chelate calcium influences its deposition, particularly in bones and teeth. inchem.orgmsdvetmanual.com

The pharmacokinetic profile of oxytetracycline is frequently analyzed using compartmental models to describe the drug's movement between a central compartment (plasma) and peripheral compartments (tissues). researchgate.net The plasma concentration-time curve typically shows a rapid distribution phase followed by a slower elimination phase. nih.govresearchgate.net

Studies in multiple animal species have characterized these profiles.

Goats: Following intravenous administration, the plasma concentration-time profile of oxytetracycline showed a biphasic decline, fitting a two-compartment open model. nih.gov In a separate study in Kilis goats, the elimination half-life after a 20 mg/kg intravenous dose was 10.84 ± 3.20 hours. frontiersin.org

Sheep: Research in sheep also described the pharmacokinetics using a two-compartment open model. tubitak.gov.tr

Mice: A study comparing free oxytetracycline with an oxytetracycline-loaded calcium carbonate nanoparticle (OTC-CNP) formulation found significant differences in plasma profiles. The Cmax for the OTC-CNP group was 64.99 µg/mL compared to 23.53 µg/mL for the free OTC group. The nanoparticle formulation also led to a slower elimination rate and a longer detection time in plasma (24 hours vs. 1 hour). frontiersin.orgnih.gov

Cattle: A physiologically based pharmacokinetic (PBPK) model for beef cattle included a bodyweight-dependent renal clearance and a bone-forming tissue compartment to account for the long terminal half-life of the drug, highlighting the impact of bone sequestration. frontiersin.org

Alligators: In American alligators, data from intravenous administration was best represented by a two-compartment model, with an elimination half-life of 15.15 hours. nih.gov

| Species (Route) | Cmax (µg/mL) | Elimination Half-life (t½) (hours) | AUC (µg·h/mL) | Model Type | Reference |

|---|---|---|---|---|---|

| Goat (IV, 10 mg/kg, Hypercalcemic) | 20.81 ± 2.18 | 2.77 ± 0.03 | 37.67 ± 0.83 | Two-Compartment | nih.gov |

| Goat (IV, 20 mg/kg) | 63.51 ± 11.59 (C₀) | 10.84 ± 3.20 | 115 ± 29.12 | - | frontiersin.org |

| Sheep (IV, 40 mg/kg) | 18.67 ± 0.09 | 10.88 ± 0.29 | - | Two-Compartment | tubitak.gov.tr |

| Dog (IV, 5 mg/kg) | - | 8.7 (Overall elimination) | - | Three-Compartment | nih.gov |

| Alligator (IV, 10 mg/kg) | 60.63 ± 28.26 (C₀) | 15.15 | - | Two-Compartment | nih.gov |

| Mice (IP, 10 mg/kg, OTC-CNP) | 64.99 | Increased vs. free OTC | Increased vs. free OTC | Non-Compartmental | frontiersin.orgnih.gov |

Oxytetracycline is widely distributed throughout the body after administration, with notable concentrations found in edible tissues. inchem.orgmsdvetmanual.com The highest concentrations are typically found in the organs of metabolism and excretion, namely the liver and kidneys, followed by muscle tissue. researchgate.netnih.gov This distribution pattern is consistent across various species, including cattle and rabbits. nih.gov

Because tetracyclines chelate calcium, they are irreversibly deposited in growing bones and teeth, where the bound drug is pharmacologically inactive. msdvetmanual.com Physiologically based pharmacokinetic (PBPK) models have been developed for sheep and goats to predict tissue distribution and estimate withdrawal intervals for edible tissues. nih.govoup.com These models often include compartments for plasma, lung, liver, kidneys, muscle, and fat. nih.govoup.com

A study in cattle detected oxytetracycline residues in 71.1% of tissue samples collected from slaughterhouses. nih.gov The mean concentrations were highest in the kidney and liver, which reflects their role in drug elimination. nih.gov In rabbits treated orally, oxytetracycline also distributed to the lungs, with concentrations in the kidneys being approximately double those in the lung tissue one hour after administration. researchgate.net

| Tissue Type | Mean Concentration (µg/kg ± SE) |

|---|---|

| Muscle | 2604.1 ± 703.7 |

| Liver | 3434.4 ± 606.4 |

| Kidney | 3533.1 ± 803.6 |

Influence of Calcium on Distribution Parameters (e.g., Volume of Distribution)

The distribution of oxytetracycline in the body can be significantly influenced by the presence of divalent cations, most notably calcium. Tetracyclines, including oxytetracycline, are known to form chelates with calcium ions. msdvetmanual.com This interaction can affect the drug's distribution parameters, such as the volume of distribution (Vd), which indicates the extent of drug distribution in the body's tissues compared to the plasma.

The formation of oxytetracycline-calcium complexes can lead to the deposition of the drug in growing bones and teeth, a process that renders the bound drug pharmacologically inactive. msdvetmanual.com This sequestration in bone can effectively reduce the amount of free drug available in the systemic circulation to exert its antimicrobial effect.

Conversely, a study in BALB/c mice using an oxytetracycline-loaded cockle shell calcium carbonate-based nanoparticle (OTC-CNP) formulation showed an increased volume of distribution compared to free oxytetracycline. nih.gov This suggests that the nanoparticle formulation may alter the distribution characteristics of oxytetracycline, potentially enhancing its tissue penetration.

It is important to note that while the chelation with calcium is a well-established property of tetracyclines, the specific impact on the volume of distribution can vary depending on the animal species, the route of administration, and the specific formulation of oxytetracycline used. For instance, in dairy cows, the volume of distribution was reported to be 1.00 ± 0.18 L/kg and was not affected by different formulations. inchem.orgactascientific.com In 3-week-old calves, the volume of distribution was significantly higher (2.48 L/kg) compared to adult cows. inchem.orgactascientific.com

Elimination and Excretion Pathways in Animals

Oxytetracycline is eliminated from the animal body through two primary routes: renal excretion and biliary excretion. msdvetmanual.com The relative importance of each pathway can vary between species.

Renal excretion, primarily through glomerular filtration, is the major pathway for the elimination of systemically available oxytetracycline. msdvetmanual.comfarad.org Generally, about 60% of an administered dose is eliminated through the urine. farad.org In some species, the urinary recovery of oxytetracycline can be even higher. For example, in dairy cows, 85-86% of the drug was excreted by the kidneys. inchem.orgactascientific.com In pigs, urinary recovery within 72 hours post-injection ranged from 42% to 62% of the administered dose. inchem.orgactascientific.com

Biliary excretion is another significant route of elimination for oxytetracycline, with the drug being secreted into the bile and subsequently eliminated in the feces. msdvetmanual.comfarad.org This pathway can contribute to an enterohepatic circulation, where the drug is reabsorbed from the intestine, which can prolong its presence in the body. farad.org Typically, biliary elimination accounts for about 10-20% of the drug's excretion. msdvetmanual.comopenbiochemistryjournal.com In dairy cows, a very small portion, around 2%, was reported to be excreted via the bile. inchem.orgactascientific.com In hens, approximately 4.20% of the administered dose was eliminated through the biliary route. researchgate.net High concentrations of oxytetracycline, up to 20 times the plasma concentration, have been found in the bile of various species. farad.org

The elimination half-life (t½) of oxytetracycline, which is the time it takes for the plasma concentration of the drug to reduce by half, varies considerably among different animal species and can be influenced by factors such as age and the specific formulation used. msdvetmanual.com

The following table provides a summary of the elimination half-life of oxytetracycline in various animal species based on different studies.

| Animal Species | Elimination Half-Life (t½) | Reference |

| Dogs | 6 hours | msdvetmanual.com |

| Calves (newborn) | 11.2 ± 1.7 hours | inchem.orgactascientific.com |

| Calves (3-week-old) | 13.5 ± 3.6 hours | actascientific.com |

| Calves (6-week-old) | 6.4 ± 1.3 hours | inchem.orgactascientific.com |

| Calves (12-week-old) | 8.8 ± 0.52 hours | actascientific.com |

| Calves (250-day-old) | 6.3 ± 0.7 hours | inchem.orgactascientific.com |

| Dairy Cows | 9.02 ± 0.88 hours | inchem.orgactascientific.com |

| Jersey Cows | 7.99 ± 2.20 hours | inchem.orgactascientific.com |

| Pigs | 11.6 to 17.2 hours | inchem.orgactascientific.com |

| Buffalo | 2.8 to 3.6 hours | actascientific.com |

| Camels | 2.8 hours | actascientific.com |

| Sheep | 3.4 hours | actascientific.com |

| Goats | 3.2 hours | actascientific.com |

| Kilis Goats (IV) | 10.84 ± 3.20 hours | frontiersin.org |

| Kilis Goats (IM) | 10.47 ± 1.30 hours | frontiersin.org |

| Kilis Goats (LA-IM) | 27.96 ± 11.66 hours | frontiersin.org |

| Broiler Chickens (IV) | 27.41 ± 6.06 hours | researchgate.net |

| Broiler Chickens (IM) | 10.23 ± 4.20 hours | researchgate.net |

| Broiler Chickens (SC) | 7.83 ± 0.56 hours | researchgate.net |

| Broiler Chickens (PO) | 14.86 ± 9.23 hours | researchgate.net |

| BALB/c Mice (Free OTC) | Not explicitly stated, but shorter than OTC-CNP | nih.gov |

| BALB/c Mice (OTC-CNP) | Significantly longer than free OTC | nih.gov |

IV: Intravenous, IM: Intramuscular, SC: Subcutaneous, PO: Oral, LA: Long-Acting, OTC: Oxytetracycline, OTC-CNP: Oxytetracycline-loaded cockle shell calcium carbonate-based nanoparticle

Renal and Biliary Excretion Routes

Metabolic Fate of Oxytetracycline in Animal Organisms

The metabolic fate of oxytetracycline in animal organisms has been a subject of study, with evidence pointing towards minimal biotransformation.

Extensive research on various tetracycline (B611298) antibiotics, including oxytetracycline, in species such as rats and dogs, has consistently shown a lack of significant metabolic transformation. fao.org Studies using radioisotopically labeled tetracycline have demonstrated that the vast majority of the excreted drug is in its unchanged, parent form. fao.org For instance, in both rats and dogs, over 95% of the excreted radioactivity corresponded to unaltered tetracycline. fao.org

While no definitive metabolism studies have been published specifically for oxytetracycline using modern standards, the available data for structurally similar tetracyclines strongly suggests that oxytetracycline is also not significantly metabolized in animals. fao.org Tetracycline itself, which differs from oxytetracycline only by the absence of a hydroxyl group, is not metabolized by rats or dogs. fao.org Furthermore, studies on a-6-deoxyoxytetracycline, which contains the same hydroxyl group as oxytetracycline, have shown a lack of metabolism in rats, dogs, and humans, indicating that this part of the molecule is not susceptible to enzymatic attack in vivo. fao.org

Therefore, it is widely accepted that the metabolism of oxytetracycline in animals is negligible, and the drug is primarily excreted as the parent compound. farad.orgfao.org Any degradation products found are more likely the result of chemical instability under physiological conditions rather than enzymatic metabolism. fao.org

Mechanisms of Antimicrobial Resistance Associated with Oxytetracycline

Genetic Determinants and Molecular Biology of Oxytetracycline (B609801) Resistance

The genetic basis of oxytetracycline resistance is diverse and involves a variety of genes, commonly referred to as tet and otr genes. These genes encode the proteins responsible for the resistance phenotypes observed in a wide range of bacteria.

Identification and Characterization of Resistance Genes

A multitude of tetracycline (B611298) resistance genes have been identified, with more than 40 distinct types described to date. asm.org These genes are categorized based on the resistance mechanism they encode. The most prevalent mechanisms are efflux pumps and ribosomal protection. nih.govmdpi.com

Efflux Pump Genes: These genes code for membrane-associated proteins that actively expel tetracycline antibiotics, including oxytetracycline, from the bacterial cell, preventing them from reaching their ribosomal target at inhibitory concentrations. asm.orgmdpi.compatsnap.com The most common efflux pump genes belong to the major facilitator superfamily (MFS). nih.gov Notable examples include tet(A), tet(B), tet(C), tet(D), tet(E), tet(G), tet(K), and tet(L). mdpi.comjmb.or.kractahort.org Studies have shown that tet(A) and tet(B) are frequently found in Gram-negative bacteria, while tet(K) and tet(L) are more common in Gram-positive bacteria. nih.govmdpi.comoatext.com

Ribosomal Protection Protein (RPP) Genes: This class of genes encodes soluble, cytoplasmic proteins that bind to the bacterial ribosome. asm.orgnih.gov This binding action dislodges tetracycline from its target on the 30S ribosomal subunit, allowing protein synthesis to proceed despite the presence of the antibiotic. nih.govpnas.org The most extensively studied RPP genes are tet(M) and tet(O). nih.govpnas.org Other RPP genes include tet(Q), tet(S), tet(W), and otrA, which was originally identified in the oxytetracycline-producing organism, Streptomyces rimosus. asm.orgnih.govnih.gov The tet(M) gene is known for its exceptionally broad host range among bacteria. frontiersin.org

Enzymatic Inactivation Genes: A third, less common mechanism involves the enzymatic modification and inactivation of the tetracycline molecule. nih.govmdpi.compatsnap.com

The table below summarizes some of the key genes associated with oxytetracycline resistance and their corresponding mechanisms.

| Gene | Resistance Mechanism | Bacterial Host Examples |

| tet(A) | Efflux Pump | Escherichia coli, Aeromonas hydrophila, Vibrio splendidus mdpi.comnih.govnih.gov |

| tet(B) | Efflux Pump | Escherichia coli, Pantoea agglomerans, Vibrio tasmaniensis mdpi.comactahort.orgfrontiersin.org |

| tet(C) | Efflux Pump | Escherichia coli, Xanthomonas arboricola pv. pruni mdpi.comfrontiersin.org |

| tet(D) | Efflux Pump | Vibrio splendidus, Pseudoalteromonas spp. jmb.or.krnih.gov |

| tet(M) | Ribosomal Protection | Streptococcus spp., Enterococcus faecalis, Campylobacter jejuni asm.orgjmb.or.krnih.gov |

| tet(O) | Ribosomal Protection | Campylobacter jejuni, Streptococcus spp. asm.orgnih.gov |

| tet(W) | Ribosomal Protection | Bacillus cereus, various aquatic and soil bacteria frontiersin.orgmdpi.com |

| otrA | Ribosomal Protection | Streptomyces rimosus, Bacillus spp. nih.govnih.gov |

Resistance Genes in Environmental and Animal Microbiomes

The use of oxytetracycline in agriculture and aquaculture has created a selective pressure that promotes the proliferation of resistance genes in various environments. mdpi.comfrontiersin.org

In aquaculture, studies have identified a high prevalence of oxytetracycline-resistant bacteria. For instance, in freshwater prawn farms with a history of oxytetracycline use, a significant portion of bacterial isolates were found to be resistant, carrying genes such as tet(A), tet(D), tet(B), tet(C), tet(E), tet(K), tet(L), and tet(M). jmb.or.krjmb.or.kr Similarly, in mariculture environments in China, tet(A), tet(B), and tet(D) were detected in oxytetracycline-resistant bacteria, with marine Vibrio and Pseudoalteromonas species acting as important reservoirs for these genes. nih.govnih.gov

In terrestrial animal production, the administration of oxytetracycline to livestock leads to an increased abundance of resistance genes in their gut microbiomes. In broiler chickens, tet(A) and tet(C) have been identified as the most prevalent resistance genes in E. coli isolates following oxytetracycline treatment. mdpi.com Studies in swine have demonstrated that oral administration of oxytetracycline significantly increases the abundance of tetracycline resistance genes in feces compared to injection. frontiersin.org In cattle, even a single course of oxytetracycline has been shown to enrich tetracycline-resistance genes like tet(W), tet(Q), and tet(O) in the fecal microbiome for up to 14 days post-treatment. mdpi.com

The table below presents findings on the prevalence of oxytetracycline resistance genes in different animal microbiomes.

| Animal | Environment/Sample | Prevalent Resistance Genes Detected |

| Giant Prawn | Freshwater Farm Ponds | tet(A), tet(D), tet(B), tet(C), tet(E), tet(K), tet(L), tet(M) jmb.or.kr |

| Broiler Chickens | Droppings and Litter | tet(A), tet(C), tet(B), tet(M), tet(E) mdpi.com |

| Swine | Feces | Genes associated with tetracycline resistance (unspecified) increased with oral oxytetracycline frontiersin.org |

| Cattle | Feces | tet(W), tet(40), tet(Q), tet(O), tet(W/N/W), tet(32), tet(44) mdpi.com |

| Red Seabream | Intestine and Rearing Water | tet(B), tet(M), tet(W) frontiersin.org |

| Honeybees (Apis mellifera) | Gut Microbiota | tetB, tetD, tet30 (in associated pest Galleria mellonella) nih.gov |

Mechanisms of Efflux Pumps and Ribosomal Protection Proteins in Resistance

The two predominant strategies bacteria employ to counteract oxytetracycline are pumping the drug out of the cell and shielding its molecular target. nih.gov

Efflux Pumps: This mechanism involves transmembrane proteins that recognize and actively transport tetracyclines out of the cytoplasm, often in exchange for a proton. nih.govnih.gov This process is energy-dependent. asm.org By continuously reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from accumulating to levels that would inhibit protein synthesis. mdpi.com The genes encoding these pumps, such as tet(A) and tet(B), are frequently located on mobile genetic elements, contributing to their widespread distribution. mdpi.comoatext.com Overexpression of these pumps can lead to clinically significant levels of resistance. oup.com

Ribosomal Protection Proteins (RPPs): RPPs, such as Tet(M) and Tet(O), are soluble proteins that structurally mimic translation elongation factors like EF-G. asm.orgnih.govpnas.org These proteins bind to the ribosome near the A site, the same region where tetracycline binds. nih.gov This interaction causes a conformational change in the ribosome that leads to the release of the bound tetracycline molecule. nih.govpnas.org Once the antibiotic is dislodged, the ribosome is free to resume protein synthesis, rendering the cell resistant. nih.gov This protective mechanism is highly effective and is conferred by genes like tet(M), tet(O), and otrA, which are found in a wide array of both Gram-positive and Gram-negative bacteria. asm.org

Horizontal Gene Transfer and Dissemination of Resistance Genes

The rapid spread of oxytetracycline resistance is largely attributable to horizontal gene transfer (HGT), the movement of genetic material between different bacteria. frontiersin.orgmdpi.com This process allows resistance genes to be shared across species and genera, including from environmental bacteria to clinical pathogens. asm.org

The primary vehicles for HGT of tet genes are mobile genetic elements (MGEs) such as:

Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry resistance genes. actahort.orgfrontiersin.org Studies have shown that tet genes are often located on broad-host-range plasmids, which can be transferred between different bacterial species via conjugation. nih.govfrontiersin.orgnih.gov For example, related plasmids carrying the tet(A) determinant have been found in Aeromonas species from both hospital effluent and aquaculture environments, suggesting dissemination between these distinct settings. nih.govnih.gov

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. mdpi.com Conjugative transposons, such as Tn916 and Tn1545, are particularly important as they carry the tet(M) gene and can transfer themselves between a wide variety of bacteria. asm.orgacs.org

Integrons: These genetic elements are capable of capturing and expressing gene cassettes, including those encoding antibiotic resistance. asm.org Class 1 integrons have been frequently detected in bacteria from environments with high oxytetracycline concentrations, often alongside multiple tet genes, suggesting they play a role in the accumulation and spread of multidrug resistance. asm.org

The presence of low concentrations of antibiotics in the environment, resulting from agricultural and aquacultural use, can be sufficient to select for resistant bacteria and promote HGT, thereby contributing to the maintenance and dissemination of the environmental resistome. frontiersin.orgtandfonline.commdpi.com This creates a persistent reservoir of resistance genes that can potentially be transferred to human and animal pathogens. asm.orgmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for the analysis of oxytetracycline (B609801) and its derivatives. These methods offer high sensitivity and specificity, which are crucial for distinguishing the analyte from complex matrices.

High-Performance Liquid Chromatography (HPLC) for Oxytetracycline and its Complexes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of oxytetracycline in various samples, including pharmaceutical formulations and biological matrices. veterinarypharmacon.comnih.govunesp.br Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase, such as C18, is paired with a polar mobile phase. veterinarypharmacon.comkoreascience.kr The separation mechanism is complex due to the multiple functional groups in the oxytetracycline molecule that can interact with the stationary phase. unesp.br

A significant challenge in the HPLC analysis of tetracyclines is their propensity to form complexes with metal ions, which can be present on silica-based columns. unesp.brdcu.ie This interaction can lead to undesirable chromatographic effects like peak tailing. unesp.brresearchgate.net To address this, mobile phases are often acidified with agents like phosphoric acid, citric acid, or oxalic acid to prevent the formation of these metal complexes. unesp.brd-nb.info For instance, a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and 0.4% orthophosphoric acid adjusted to pH 2.7 has been successfully used for the separation of oxytetracycline. veterinarypharmacon.com Another study utilized a mobile phase of water (pH 2.10 with sulfuric acid) and acetonitrile (85:15, v/v) for the analysis of oxytetracycline in cured meat. tubitak.gov.tr

The selection of the organic modifier in the mobile phase is also critical. Acetonitrile has been noted as an effective organic modifier for separating different tetracyclines, providing symmetrical peaks and a high number of theoretical plates. unesp.br Detection is typically performed using a UV detector at a wavelength where oxytetracycline exhibits strong absorbance, such as 254 nm or 360 nm. veterinarypharmacon.comtubitak.gov.tr

Interactive Table 1: HPLC Methods for Oxytetracycline Analysis

| Stationary Phase | Mobile Phase Composition | Detection Wavelength | Application |

|---|---|---|---|

| Nucleosil C18 | Acetonitrile: Methanol: 0.4% Orthophosphoric acid (pH 2.7) (20:10:70) veterinarypharmacon.com | 254 nm veterinarypharmacon.com | Veterinary Formulations veterinarypharmacon.com |

| C18 | 0.01% Trifluoroacetic acid (A) and Acetonitrile (B) (gradient) koreascience.kr | 365 nm koreascience.kr | Shrimp Samples koreascience.kr |

| Hypersil BDC C18 | H2O (pH 2.10 with H2SO4): Acetonitrile (85:15, v/v) tubitak.gov.tr | 360 nm tubitak.gov.tr | Cured Meat tubitak.gov.tr |

| RP-C18 | 0.01 M KH2PO4: Acetonitrile: Methanol (70:20:10, v/v/v) (pH 4) nih.gov | 358 nm nih.gov | Milk Samples nih.gov |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the detection of trace levels of oxytetracycline, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. fda.govjournaljpri.comnih.gov This technique allows for the quantification of oxytetracycline at concentrations as low as the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. fda.govjournaljpri.com

A typical UHPLC-MS/MS method involves a rapid chromatographic separation on a sub-2 µm particle column, followed by detection using a mass spectrometer. bohrium.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. bohrium.com For oxytetracycline, major product ions are often observed at m/z 201, 337, 426, and 443. researchgate.net

Sample preparation for UHPLC-MS/MS analysis is crucial and often involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. fda.govbohrium.com The mobile phase composition is also critical, with gradients of acetonitrile or methanol and water containing a small amount of an acid like formic acid being common to ensure efficient ionization. bohrium.comuludag.edu.tr For instance, a method for analyzing oxytetracycline in lettuce used a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. mdpi.com

Interactive Table 2: UHPLC-MS/MS Methods for Oxytetracycline Trace Analysis

| Sample Matrix | Extraction Method | Chromatographic Column | Limit of Quantification (LOQ) |

|---|---|---|---|

| Shrimp, Tilapia | Succinic acid extraction, HLB SPE cleanup fda.gov | Not specified | Not specified (spiked at 100-400 ppb) fda.gov |

| Wastewater | Not specified | Not specified | Several ng/mL journaljpri.com |

| Lettuce | Acetonitrile, methanol, formic acid, McIlvaine-EDTA buffer extraction, dSPE cleanup mdpi.com | Not specified | 1 µg·kg⁻¹ mdpi.com |

| Swine Oral Fluid | Filtration nih.gov | Not specified | Not specified (within-laboratory reproducibility <15%) nih.gov |

Mobile Phase Optimization to Mitigate Metal Ion Complexation in Chromatography

The chelation of tetracyclines with metal ions is a well-known phenomenon that can significantly impact chromatographic performance, leading to issues like peak broadening and tailing. unesp.brresearchgate.net To counteract this, specific additives are incorporated into the mobile phase.

The addition of acids such as oxalic acid, phosphoric acid, or citric acid to the mobile phase is a common strategy. unesp.brd-nb.info These acids act as chelating agents, competing with the tetracycline (B611298) for binding to any residual metal ions on the stationary phase. Oxalic acid, in particular, has been shown to be effective in improving peak shape and resolution for tetracyclines. d-nb.infolcms.cz For instance, a study on the analysis of tetracyclines in milk utilized oxalic acid as a mobile phase modifier to sequester calcium ions, resulting in better and more consistent performance. lcms.cz

Another approach is the use of a buffer containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). uludag.edu.tr For example, an EDTA/McIlvaine buffer has been used for the extraction of tetracyclines from shrimp samples, highlighting its effectiveness in complexing metal cations and ensuring a selective extraction. koreascience.kr The pH of the mobile phase also plays a crucial role, with acidic conditions (e.g., pH 2.5-4) generally favored to suppress the ionization of silanol (B1196071) groups on the silica-based columns and reduce unwanted interactions. veterinarypharmacon.comnih.gov

Spectroscopic Techniques for Analysis and Detection

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of oxytetracycline. These methods are typically rapid and can be highly sensitive.

Fluorescence-Based Detection Methods, including Calcium-Enhanced Fluorescence

Oxytetracycline possesses intrinsic fluorescence, which can be exploited for its detection. nih.gov Interestingly, the fluorescence of oxytetracycline can be significantly enhanced upon the addition of calcium ions (Ca²⁺). bohrium.comnih.gov This phenomenon forms the basis for a highly sensitive and selective detection method for either Ca²⁺ using oxytetracycline as a probe, or for oxytetracycline in the presence of calcium. bohrium.comnih.gov

The complexation of Ca²⁺ with the hydroxyl group of oxytetracycline is believed to be responsible for this fluorescence enhancement. nih.gov This has been demonstrated through various characterization methods, including UV-vis analysis and fluorescence titration. bohrium.comnih.gov The formation of the TC-Ca(II) complex can lead to a bathochromic shift in the UV-Vis absorbance spectrum of oxytetracycline. mdpi.com One study reported a limit of detection for Ca²⁺ as low as 125 nM using this principle. bohrium.com